![molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5](/img/no-structure.png)
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as WF-516, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of bicyclic azabicycloalkanes and has been found to exhibit promising pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed to act as a selective and potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane increases the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Effets Biochimiques Et Physiologiques
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a low abuse potential and does not produce significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, it has been found to have a low abuse potential and does not produce significant adverse effects, making it a safe compound for animal studies. However, the synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is complex and requires several purification steps, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane. One potential direction is to explore its potential therapeutic applications in the treatment of addiction. Another direction is to investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration route of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane for its potential therapeutic applications. Overall, the research on (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-fluorobenzylamine with trans-2,5-dimethylpyrrolidine-1-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including depression, anxiety, and addiction. In preclinical studies, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment.
Propriétés
Numéro CAS |
845866-69-5 |
|---|---|
Nom du produit |
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
Formule moléculaire |
C12H15FN2 |
Poids moléculaire |
206.26 |
Nom IUPAC |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
Clé InChI |
WOCPIKSQKAHVNP-RYUDHWBXSA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
SMILES canonique |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



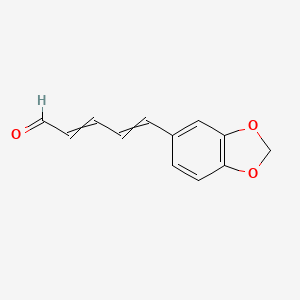
![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
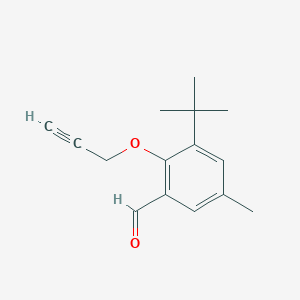
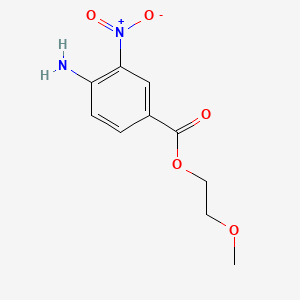
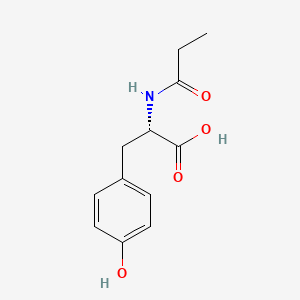
![[1,1'-Biphenyl]-3-amine, 5-methyl-](/img/structure/B1660782.png)
![(NE)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1660783.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)
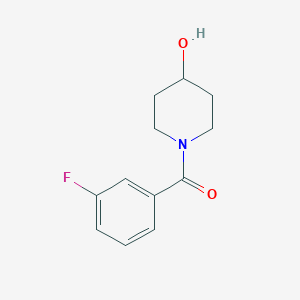
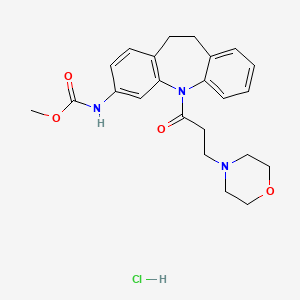
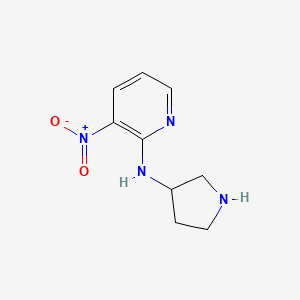
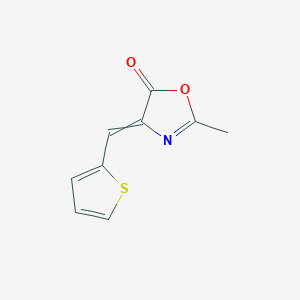
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B1660794.png)